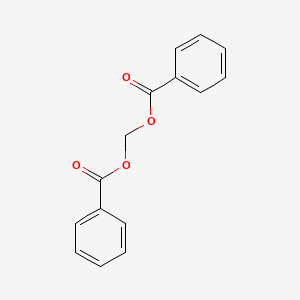

Methanediyl dibenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanediyl dibenzoate is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis

Methanediyl dibenzoate undergoes acid- or base-catalyzed hydrolysis to yield benzoic acid and formaldehyde derivatives:

C15H12O4+2H2O→2C7H6O2+CH2(OH)2

-

Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, forming a tetrahedral intermediate.

-

Basic hydrolysis : Generates a carboxylate intermediate, followed by nucleophilic attack by hydroxide.

Transesterification

In alcohol-rich environments, the compound participates in transesterification to produce alkyl benzoates:

C15H12O4+2ROH→2C7H5O2R+CH2(OR)2

-

Methanol and ethanol are common nucleophiles, with reaction rates dependent on alcohol polarity.

Radical Reactions

Under UV light, this compound generates benzoyloxy radicals (PhCOO∙), which participate in chain-transfer reactions with polymers like PVC. This property is exploited in plasticizer applications to enhance material flexibility.

Role in Polymer Plasticization

The compound disrupts polymer chains via:

-

Dipole-dipole interactions with polar groups in PVC.

-

Steric hindrance from bulky benzoate groups, reducing crystallinity.

This lowers the glass transition temperature (Tg) by 15–20°C, improving ductility.

Catalytic Pathways

In synthetic applications, this compound acts as a methylenation agent . For example, it facilitates cross-coupling reactions in palladium-catalyzed systems by transferring methylene groups . Computational studies suggest a ligand-assisted oxidative addition mechanism at metal centers .

Stability and Byproduct Management

Eigenschaften

CAS-Nummer |

5342-31-4 |

|---|---|

Molekularformel |

C15H12O4 |

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

benzoyloxymethyl benzoate |

InChI |

InChI=1S/C15H12O4/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI-Schlüssel |

BDDYZHKLKHFEBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCOC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.